1-(Benzoylamino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecular formula of this compound is C14H17NO3, and it has a molecular weight of 247.29 g/mol.
Mechanism of Action
Target of Action
Given its structural similarity to cyclohexanecarboxylic acid , it may interact with similar biological targets
Mode of Action
The exact mode of action of 1-(Benzoylamino)cyclohexanecarboxylic acid is currently unknown due to the lack of specific studies on this compound. Carboxylic acids, such as cyclohexanecarboxylic acid, typically interact with their targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
Cyclohexanecarboxylic acid, a structurally similar compound, is known to be involved in the synthesis of caprolactam, a precursor to nylon-6 . It is also known to undergo reactions typical of carboxylic acids, including conversion to the corresponding acid chloride .
Preparation Methods
The synthesis of 1-(Benzoylamino)cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Benzoylamino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can yield cyclohexylamine derivatives.
Substitution: It can undergo substitution reactions, particularly at the benzoyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzoylamino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
1-(Benzoylamino)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: A precursor in the synthesis of caprolactam, used in nylon production.
Benzoyl derivatives: Compounds with similar benzoyl groups that exhibit different chemical and biological properties.
Cyclohexylamine derivatives: Compounds derived from the reduction of cyclohexanecarboxylic acid, used in various industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-benzamidocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-12(11-7-3-1-4-8-11)15-14(13(17)18)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBPKXQOOLZRLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.